Besipirdine

Catalog No.
S521010
CAS No.
119257-34-0
M.F
C16H17N3
M. Wt
251.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Besipirdine

CAS Number

119257-34-0

Product Name

Besipirdine

IUPAC Name

N-propyl-N-pyridin-4-ylindol-1-amine

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

InChI

InChI=1S/C16H17N3/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19/h3-11,13H,2,12H2,1H3

InChI Key

OTPPJICEBWOCKD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

besipirdine, besipirdine hydrochloride, HP 749, HP-749, N-(n-propyl)-N-(4-pyridinyl)-1H-indol-1-amine hydrochloride

Canonical SMILES

CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32

The exact mass of the compound Besipirdine is 287.1189 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Besipirdine (CAS 119257-34-0) is an indole-substituted 4-aminopyridine derivative procured primarily as a dual-action cholinomimetic and adrenergic reference standard for neuropharmacological and urological workflows [1]. Unlike conventional single-target neurotherapeutics, it directly inhibits voltage-dependent sodium channels and M-channels, facilitating a highly reproducible profile of neurotransmitter release modulation [2]. For industrial and academic buyers, Besipirdine is essential for establishing multi-target central nervous system (CNS) baselines and validating in vivo models of lower urinary tract (LUT) dysfunction, where its specific receptor affinities provide a distinct, quantifiable advantage over standard monoamine reuptake inhibitors [3].

Substituting Besipirdine with generic acetylcholinesterase (AChE) inhibitors, such as Tacrine, fundamentally compromises assay integrity because pure cholinergic agents lack Besipirdine’s direct voltage-gated sodium channel blockade and alpha-adrenergic antagonism [1]. Furthermore, substituting with related aminopyridines like Linopirdine alters the state-dependence of the laboratory workflow; Linopirdine's acetylcholine-releasing effects are highly dependent on elevated potassium concentrations, whereas Besipirdine operates independently of such depolarization extremes [2]. In urological pharmacology, utilizing standard clinical benchmarks like Duloxetine instead of Besipirdine in overactive bladder (OAB) models fails to replicate the necessary magnitude of striated sphincter activation, leading to underpowered comparative baselines in drug screening [3].

Superior Urodynamic Efficacy in In Vivo Workflows vs. Duloxetine

In halothane-anesthetized rabbit models of acetic acid-induced bladder overactivity, Besipirdine demonstrates significantly higher potency than the standard benchmark Duloxetine. At a matched intravenous dose of 1 mg/kg, Besipirdine increased striated sphincter EMG activity twice as much as Duloxetine [1]. Furthermore, Besipirdine (1-5 mg/kg) increased the intercontraction interval (ICI) by 208% to 400%, establishing a much wider, reproducible therapeutic window in this model compared to Duloxetine's limited 128% ICI increase at 1 mg/kg [2].

Evidence DimensionStriated sphincter EMG activity and Intercontraction Interval (ICI)
Target Compound DataBesipirdine (1 mg/kg iv) yielded 2x the EMG increase of Duloxetine; 208-400% ICI increase at 1-5 mg/kg.
Comparator Or BaselineDuloxetine (1 mg/kg iv) yielded significantly lower EMG activation and only a 128% ICI increase.
Quantified Difference2-fold greater EMG activation; up to >3-fold greater maximum ICI extension.
ConditionsHalothane-anesthetized rabbit model with continuous bladder infusion of 0.5% acetic acid.

Procurement teams sourcing positive controls for OAB drug screening workflows must select Besipirdine to establish a high-efficacy, reproducible baseline that Duloxetine cannot achieve.

Direct Voltage-Dependent Sodium Channel Inhibition for Assay Reproducibility

Unlike classical AChE inhibitors (e.g., Tacrine) which act purely enzymatically, Besipirdine functions as a direct inhibitor of voltage-dependent sodium channels, ensuring highly reproducible state-dependent blockade in electrophysiology workflows. In rat brain vesicular preparations, Besipirdine inhibited [3H]-batrachotoxin binding with an IC50 of 5.5 μM [1]. Additionally, it concentration-dependently inhibited veratridine-stimulated increases in intracellular free sodium and calcium in primary cultured cortical neurons, with an IC50 of 23.8 μM in calcium influx assays [2].

Evidence DimensionInhibition of [3H]-batrachotoxin binding (Sodium channel Site II).
Target Compound DataBesipirdine (IC50 = 5.5 μM).
Comparator Or BaselinePure cholinergic agents (e.g., Tacrine) which exhibit no significant direct sodium channel blockade.
Quantified DifferenceBesipirdine provides low-micromolar channel inhibition absent in standard AChE inhibitors.
ConditionsRat brain vesicular preparation and primary cultured cortical neurons.

Essential for procurement teams standardizing in vitro neurophysiology workflows, as Besipirdine provides a reproducible, low-micromolar channel inhibition baseline that pure AChE inhibitors cannot achieve.

Potent Inhibition of Stimulated Noradrenaline Release in Tissue Workflows

Besipirdine's dual-action profile is further quantified by its potent adrenergic modulation, which is critical for standardizing tissue-based release assays. In rat cortical slices, Besipirdine at concentrations of 30-100 μM concentration-dependently inhibited veratridine-stimulated release of [3H]-noradrenaline (NA), achieving up to 100% inhibition at the upper concentration range [1]. This robust suppression of stimulated NA release differentiates it from purely cholinergic reference standards that do not directly modulate adrenergic terminal release dynamics[2].

Evidence DimensionInhibition of veratridine-stimulated [3H]-noradrenaline release.
Target Compound DataBesipirdine (30-100 μM) achieves up to 100% inhibition.
Comparator Or BaselineBaseline veratridine-stimulated state (0% inhibition).
Quantified DifferenceComplete (100%) suppression of stimulated NA release at 100 μM.
ConditionsRat cortical slices stimulated with 25 μM veratridine.

Provides industrial and academic laboratories with a highly reproducible, 100%-inhibition reference standard for validating dual-pathway neurotherapeutic screening assays.

High-Efficacy Positive Control in Urodynamic Drug Screening

Driven by its superior performance over Duloxetine in increasing striated sphincter EMG activity and intercontraction intervals, Besipirdine is the optimal reference standard for in vivo screening workflows evaluating novel therapeutics for overactive bladder (OAB) and stress urinary incontinence [1].

Pharmacological Probe for Multi-Target CNS Assays

Because it integrates voltage-gated sodium channel blockade (IC50 = 5.5 μM) with both cholinergic and adrenergic modulation, Besipirdine is required for validating complex in vitro neuropharmacology models where single-target agents like Tacrine fail to capture multi-system network effects[2].

Ion Channel Electrophysiology Benchmarking

Besipirdine's quantified ability to inhibit [3H]-batrachotoxin binding and veratridine-induced sodium/calcium influx makes it a highly reliable benchmark compound for patch-clamp and fluorescence-based industrial workflows evaluating novel Site II sodium channel modulators [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

251.142247555 Da

Monoisotopic Mass

251.142247555 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

95PY16J933

Other CAS

119257-34-0

Wikipedia

Besipirdine

Dates

Last modified: 02-18-2024
1: Pérez-Martínez FC, Vela-Navarrete R, Virseda J, Ocaña AV, Lluel P, Rekik M, Bienaymé H, Ferté J, Attali P, Palea S. Halothane-anesthetized rabbit: a new experimental model to test the effects of besipirdine and duloxetine on lower urinary tract function. Urol Int. 2011;86(2):210-9. doi: 10.1159/000321226. PubMed PMID: 21071917.
2: Hubbard JW, Nordstrom ST, Smith CP, Brooks KM, Laws-Ricker L, Zhou L, Vargas HM. alpha-Adrenergic activity and cardiovascular effects of besipirdine HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog. J Pharmacol Exp Ther. 1997 Apr;281(1):337-46. PubMed PMID: 9103515.
3: Huff FJ, Antuono PG, Delagandara JE, McDonald MA, Cutler NR, Cohen SR, Green RC, Zemlan FP, Crismon ML, Alter M, Shipley JE, Reichman WE. A treatment and withdrawal trial of besipirdine in Alzheimer disease. Alzheimer Dis Assoc Disord. 1996 Summer;10(2):93-102. PubMed PMID: 8727171.
4: Tang L, Smith CP, Huger FP, Kongsamut S. Effects of besipirdine at the voltage-dependent sodium channel. Br J Pharmacol. 1995 Nov;116(5):2468-72. PubMed PMID: 8581286; PubMed Central PMCID: PMC1909035.
5: Huff FJ. Preliminary evaluation of besipirdine for the treatment of Alzheimer's disease. Besipirdine Study Group. Ann N Y Acad Sci. 1996 Jan 17;777:410-4. PubMed PMID: 8624122.
6: Tang L, Kongsamut S. Frequency-dependent inhibition of neurotransmitter release by besipirdine and HP 184. Eur J Pharmacol. 1996 Apr 4;300(1-2):71-4. PubMed PMID: 8741167.
7: Sramek JJ, Viereck C, Huff FJ, Wardle T, Hourani J, Stewart JA, Cutler NR. A "bridging" (safety/tolerance) study of besipirdine hydrochloride in patients with Alzheimer's disease. Life Sci. 1995;57(12):1241-8. PubMed PMID: 7674813.
8: Woods-Kettelberger AT, Smith CP, Corbett R, Szewczak MR, Roehr JE, Bores GM, Klein JT, Kongsamut S. Besipirdine (HP 749) reduces schedule-induced polydipsia in rats. Brain Res Bull. 1996;41(2):125-30. PubMed PMID: 8879677.
9: Rao GP, Davis PJ. Microbial models of mammalian metabolism. Biotransformations of HP 749 (besipirdine) using Cunninghamella elegans. Drug Metab Dispos. 1997 Jun;25(6):709-15. Erratum in: Drug Metab Dispos 1997 Aug;25(8):1016. PubMed PMID: 9193872.
10: Klein JT, Davis L, Olsen GE, Wong GS, Huger FP, Smith CP, Petko WW, Cornfeldt M, Wilker JC, Blitzer RD, Landau E, Haroutunian V, Martin LL, Effland RC. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. J Med Chem. 1996 Jan 19;39(2):570-81. PubMed PMID: 8558529.
11: Hubbard JW, Hsu RS, Griffiths L, Natarajan C, Dean R, Dileo EM, Hintze TH. The pharmacokinetics and cardiovascular pharmacodynamics of HP 749 (besipirdine HCl) and metabolite P86-7480 in the conscious monkey. J Clin Pharmacol. 1995 Jul;35(7):688-96. PubMed PMID: 7560249.
12: Smith CP, Huger FP, Petko W, Kongsamut S. HP 749 enhances calcium-independent release of [3H]norepinephrine from rat cortical slices and synaptosomes. Neurochem Res. 1994 Oct;19(10):1265-70. PubMed PMID: 7891842.
13: Hsu RS, DiLeo EM, Chesson SM, Klein JT, Effland RC. Determination of HP 749, a potential therapeutic agent for Alzheimer's disease, in plasma by high-performance liquid chromatography. J Chromatogr. 1991 Dec 6;572(1-2):352-9. PubMed PMID: 1818073.

Explore Compound Types